6-Bromo-5-fluoro-2-iodopyridin-3-amine
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Overview
Description
6-Bromo-5-fluoro-2-iodopyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H3BrFIN2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-2-iodopyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine derivatives followed by amination. For instance, the bromination and iodination of 5-fluoropyridine can be achieved using bromine and iodine reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-2-iodopyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-5-fluoro-2-iodopyridin-3-amine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-2-iodopyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-fluoro-3-iodopyridin-2-amine
- 6-Bromo-2-iodopyridin-3-amine
- 3-Bromo-5-iodopyridin-2-amine
- 5-Bromo-2-fluoropyridine
Uniqueness
6-Bromo-5-fluoro-2-iodopyridin-3-amine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities .
Properties
Molecular Formula |
C5H3BrFIN2 |
---|---|
Molecular Weight |
316.90 g/mol |
IUPAC Name |
6-bromo-5-fluoro-2-iodopyridin-3-amine |
InChI |
InChI=1S/C5H3BrFIN2/c6-4-2(7)1-3(9)5(8)10-4/h1H,9H2 |
InChI Key |
ILAPORLXRNOSLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1F)Br)I)N |
Origin of Product |
United States |
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